4-Chloroheptane
Overview
Description
4-Chloroheptane is an organic compound with the molecular formula C7H15Cl . It is a chlorinated derivative of heptane, where a chlorine atom is substituted at the fourth carbon of the heptane chain. This compound is primarily used in organic synthesis and various chemical reactions due to its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloroheptane can be synthesized through the chlorination of heptane. The process involves the substitution of a hydrogen atom with a chlorine atom at the fourth carbon position. This reaction typically requires the presence of a radical initiator such as ultraviolet light or heat to facilitate the homolytic cleavage of the chlorine molecule into chlorine radicals .
Industrial Production Methods: In an industrial setting, this compound is often produced by the chlorination of heptane using chlorine gas in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position .
Chemical Reactions Analysis
Types of Reactions: 4-Chloroheptane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and ammonia (NH3).
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are used in non-polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products Formed:
Substitution Reactions: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Elimination Reactions: The major product is typically an alkene, such as 4-heptene.
Scientific Research Applications
4-Chloroheptane is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of new drugs and medicinal compounds.
Material Science: this compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloroheptane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution reactions. The chlorine atom, being a good leaving group, departs from the carbon chain, allowing the nucleophile to attack the positively charged carbon atom . In elimination reactions, the base abstracts a proton from the carbon adjacent to the chlorine-bearing carbon, leading to the formation of a double bond and the release of a chloride ion .
Comparison with Similar Compounds
- 1-Chloroheptane
- 2-Chloroheptane
- 3-Chloroheptane
Comparison: 4-Chloroheptane is unique among its isomers due to the position of the chlorine atom on the fourth carbon. This positional difference affects its reactivity and the types of reactions it can undergo. For example, 1-Chloroheptane is more likely to participate in primary substitution reactions, while this compound, being a secondary alkyl halide, has different reactivity patterns .
Properties
IUPAC Name |
4-chloroheptane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl/c1-3-5-7(8)6-4-2/h7H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSGWAXIEMEWCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90244254 | |
Record name | 4-Chloroheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90244254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
998-95-8 | |
Record name | 4-Chloroheptane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000998958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloroheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90244254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-CHLOROHEPTANE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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